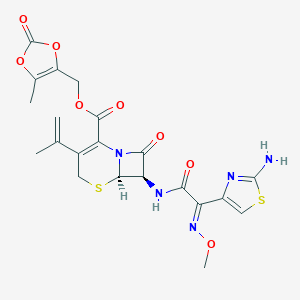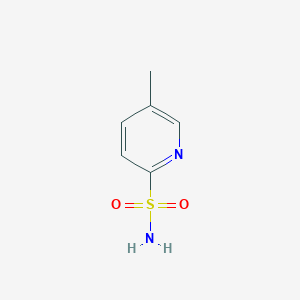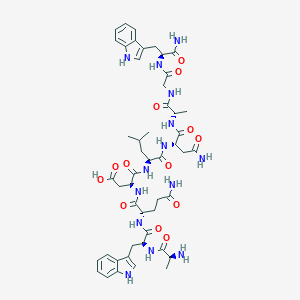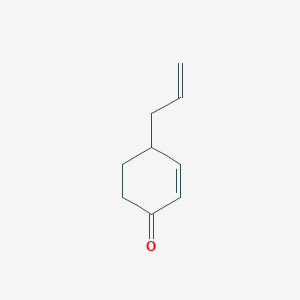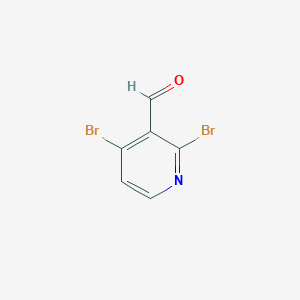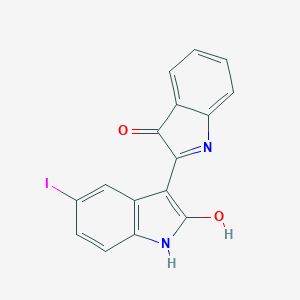
3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one, also known as IKK Inhibitor VII, is a potent inhibitor of IκB kinase (IKK). IKK is a key regulator of the NF-κB pathway, which is involved in the regulation of inflammation, immunity, and cell survival. IKK Inhibitor VII has been widely used in scientific research to study the role of IKK in various cellular processes.
Mecanismo De Acción
3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII acts by inhibiting the activity of IκB kinase (3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one), a key regulator of the NF-κB pathway. NF-κB is a transcription factor that plays a critical role in the regulation of inflammation, immunity, and cell survival. When activated, NF-κB translocates to the nucleus and activates the expression of various genes that are involved in these processes. 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII blocks the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a key inhibitor of NF-κB.
Efectos Bioquímicos Y Fisiológicos
3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of immune cells, such as T cells and macrophages. It has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in these cells. In addition, 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII has been shown to have neuroprotective effects in models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII in lab experiments is its potency and specificity. It is a highly selective inhibitor of 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one and does not affect other kinases or enzymes. This allows researchers to study the specific role of 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one in various cellular processes without interference from other pathways. However, one limitation of using 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII is its potential toxicity. It is important to use appropriate safety precautions when handling this compound, as it can be harmful if ingested or inhaled.
Direcciones Futuras
There are several future directions for research involving 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII. One area of interest is the development of new therapeutic strategies for the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the investigation of the role of 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one in the development of cancer, and the potential use of 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one inhibitors as anti-cancer agents. In addition, there is ongoing research into the neuroprotective effects of 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one inhibitors in models of Alzheimer's disease and other neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII involves several steps. The starting material is 5-iodoindole-2-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-aminoacetophenone to form an intermediate, which is cyclized to form the indolone ring system. The resulting compound is then treated with hydrazine hydrate to form the hydrazone, which is further reacted with acetic anhydride to form the final product.
Aplicaciones Científicas De Investigación
3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII has been used in a wide range of scientific research applications. It has been used to study the role of 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one in various cellular processes, including inflammation, immunity, and cell survival. It has also been used to investigate the mechanisms underlying the development of various diseases, including cancer, Alzheimer's disease, and autoimmune disorders. In addition, 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII has been used to develop new therapeutic strategies for the treatment of these diseases.
Propiedades
Número CAS |
126433-42-9 |
|---|---|
Nombre del producto |
3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one |
Fórmula molecular |
C16H9IN2O2 |
Peso molecular |
388.16 g/mol |
Nombre IUPAC |
2-(2-hydroxy-5-iodo-1H-indol-3-yl)indol-3-one |
InChI |
InChI=1S/C16H9IN2O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)14-15(20)9-3-1-2-4-11(9)18-14/h1-7,19,21H |
Clave InChI |
GTQDKQRZKDDFGV-YPKPFQOOSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)/C(=C/3\C4=C(C=CC(=C4)I)NC3=O)/N2 |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)I)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)I)O |
Sinónimos |
5'-iodoindirubin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



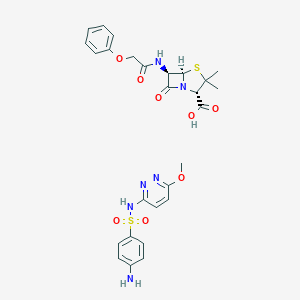
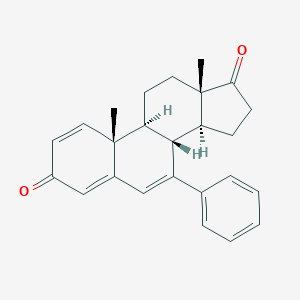

![[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B143901.png)
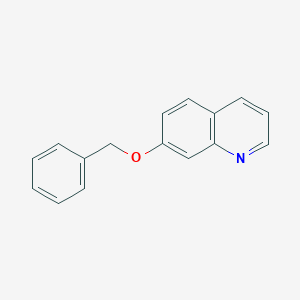
![(6R,7S)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143903.png)
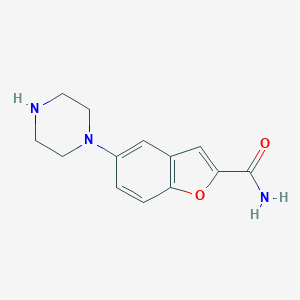
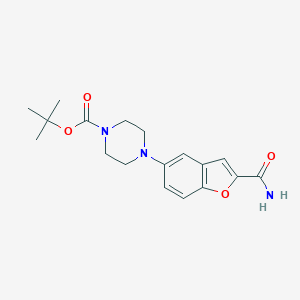
![Oxepino[2,3-C]pyridine](/img/structure/B143908.png)
